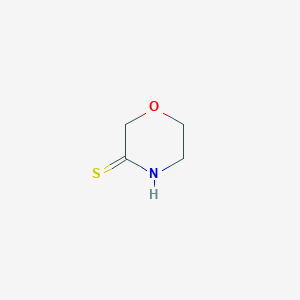

Morpholine-3-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholine-3-thione is a useful research compound. Its molecular formula is C4H7NOS and its molecular weight is 117.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Role as a Building Block:

Morpholine-3-thione is utilized as an intermediate in the synthesis of more complex organosulfur compounds. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds:

| Compound | Features | Applications |

|---|---|---|

| This compound | Contains a morpholine ring and thione group | Organic synthesis |

| Thiourea | Lacks the morpholine ring | Less reactive in certain reactions |

| 2-Methylmorpholine | Lacks the thione group | Limited applications |

Biological Activities

Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its potential to inhibit various pathogens, making it a candidate for therapeutic development .

Enzyme Inhibition:

The compound has shown promise in enzyme inhibition studies. For instance, it can interact with urease enzymes, which are critical in various biological processes. Recent studies have demonstrated that derivatives of morpholine-thiophene hybrids exhibit potent urease inhibitory effects, with IC50 values significantly lower than traditional inhibitors like thiourea .

Medicinal Chemistry

Therapeutic Potential:

Ongoing research is focused on the therapeutic applications of this compound. Its incorporation into drug design has led to enhanced potency against bacterial infections and other diseases. The World Drug Index lists over 100 drugs that feature morpholine derivatives, highlighting their importance in pharmacology .

Case Study: Urease Inhibition

A study evaluated morpholine-thiophene hybrid thiosemicarbazones for their urease inhibitory activity. The synthesized compounds demonstrated outstanding inhibition with IC50 values ranging from 3.80 to 5.77 µM, outperforming standard inhibitors .

Industrial Applications

Specialty Chemicals Production:

this compound is employed in the production of specialty chemicals and as an additive in various industrial processes. Its unique chemical properties facilitate the development of novel materials with specific functionalities .

化学反応の分析

Phosphorylation Reactions

Morpholine-3-thione reacts with phosphoryl chloride (POCl₃) and triethyl phosphite (P(OEt)₃) to form bisphosphonate derivatives. This reaction proceeds via a two-step mechanism:

-

Step 1 : Nucleophilic attack of the thione sulfur on phosphoryl chloride, generating a thiophosphoryl intermediate.

-

Step 2 : Reaction with triethyl phosphite to yield bisphosphonates .

Example Reaction :

this compound + POCl₃ + P(OEt)₃ → Bisphosphonate derivative (e.g., Compound 1 or 2 in )

Experimental Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Bisphosphonate 1 | 65 | 5 mmol substrate, 24 h, Ar atmosphere |

| Thiomorpholine-3-one | Bisphosphonate 2 | 72 | Same as above |

These bisphosphonates are hydrolyzed to phosphonic acids (3 , 4 ) using trimethylbromosilane .

Cyclization and Heterocycle Formation

The thiocarbonyl group facilitates cyclization with hydrazines or amines to form bioactive heterocycles. For instance:

-

Triazolidine-3-thione Synthesis : Reaction with thiosemicarbazide under catalytic conditions ([NBMMorph]⁺Br⁻ ionic liquid) yields 5-aryl- triazolidine-3-thiones via nucleophilic attack and cyclization .

Mechanism :

-

Activation of aldehyde carbonyl by ionic liquid.

-

Thiosemicarbazide attack at the carbonyl carbon.

-

Cyclization to form a five-membered triazolidine-thione ring .

Representative Yields :

| Aldehyde Substituent | Product Yield (%) |

|---|---|

| Anisaldehyde | 88 |

| Furfuraldehyde | 92 |

S-Alkylation and Derivatization

The thione sulfur undergoes alkylation with electrophiles like chloroacetate:

-

S-Alkylation : this compound reacts with ethyl chloroacetate to form S-alkylated derivatives, which are precursors to hydrazides and peptides .

Example :

this compound + ClCH₂COOEt → S-alkylated intermediate → Hydrazide 3 .

Conditions : Reflux in ethanol with Et₃N (24 h), yielding 88% product .

Coordination Chemistry and Metal Complexes

The sulfur atom in this compound coordinates with transition metals, forming complexes with therapeutic potential:

-

Copper(II) Complexes : React with Cu(II) salts to form complexes that inhibit ribonucleotide reductase (RNR) and tubulin polymerization, showing antiproliferative activity in cancer cells .

Biological Activity :

| Compound | IC₅₀ (µM) in MES-SA Cells | RNR Inhibition (%) |

|---|---|---|

| Cu(II)-5g | 3.80 | 85 |

Reactivity with Carbon Disulfide and Acids

特性

CAS番号 |

21009-57-4 |

|---|---|

分子式 |

C4H7NOS |

分子量 |

117.17 g/mol |

IUPAC名 |

morpholine-3-thione |

InChI |

InChI=1S/C4H7NOS/c7-4-3-6-2-1-5-4/h1-3H2,(H,5,7) |

InChIキー |

LTAFRIZVOKDEMU-UHFFFAOYSA-N |

SMILES |

C1COCC(=S)N1 |

正規SMILES |

C1COCC(=S)N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。